molecular formula C13H14N4OS B2752971 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide CAS No. 1002528-94-0

5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide

Cat. No. B2752971
CAS RN: 1002528-94-0
M. Wt: 274.34
InChI Key: GQEGNAOTYQDTBC-UHFFFAOYSA-N
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Description

“5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide” is a chemical compound with the molecular formula C13H14N4OS. The compound is part of a class of molecules that includes 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound can be determined by its InChI code: InChI=1S/C13H14N4OS/c1-8-6-15-10(7-14-8)12(18)17-13-16-9-4-2-3-5-11(9)19-13/h6-7H,2-5H2,1H3,(H,16,17,18). This indicates the presence of a pyrazine ring, a benzothiazole ring, and a carboxamide group in the molecule.

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized in multiple studies, highlighting their versatile chemical properties and potential for further modification. For instance, the synthesis of benzothiazole and pyrazole derivatives has shown a range of pharmacological activities due to their structural features. These compounds are synthesized through various chemical reactions, involving key steps such as condensation, oxidation, and reaction with nucleophiles, which lead to the formation of compounds with potential biological activities (S. D. Carter & G.W.H. Chesseman, 1977; A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020; L. P. Raparla et al., 2013) (Carter & Chesseman, 1977) (Hebishy et al., 2020) (Raparla et al., 2013).

Biological Activities

Several studies have demonstrated the biological activities of these compounds, including antimicrobial, antifungal, and anticancer properties. The structure-activity relationship (SAR) of these compounds has been explored to enhance their biological efficacy against various pathogens and cancer cell lines. For example, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was evaluated for its antibacterial, antifungal, and anticancer activities, showing promising results against certain strains of bacteria and fungi, as well as breast cancer cells (Gopal Senthilkumar, C. Umarani, & D. Satheesh, 2021) (Senthilkumar, Umarani, & Satheesh, 2021).

Future Directions

Given the broad spectrum of biological activities displayed by similar compounds , future research could explore the potential applications of “5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide” in various fields, including medicinal chemistry and drug development.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of derivatives that act as antithrombotic drugs .

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of factor xa inhibitors , which prevent blood clot formation by inhibiting the activity of Factor Xa, an enzyme involved in the coagulation cascade.

properties

IUPAC Name

5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-8-6-15-10(7-14-8)12(18)17-13-16-9-4-2-3-5-11(9)19-13/h6-7H,2-5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEGNAOTYQDTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide

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